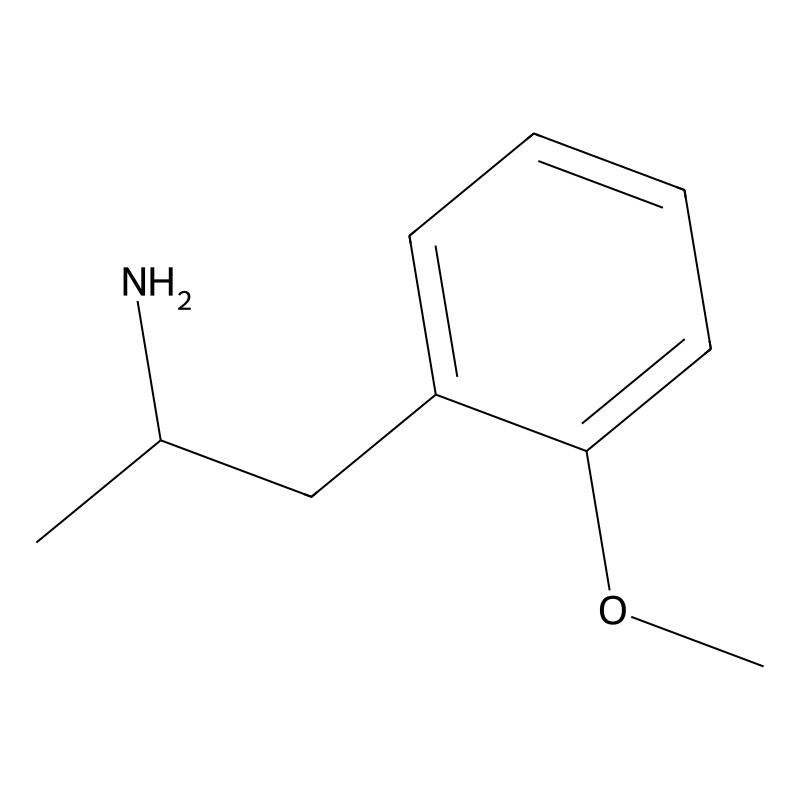

1-(2-Methoxyphenyl)propan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(2-Methoxyphenyl)propan-2-amine, also known as (2R)-1-(2-methoxyphenyl)propan-2-amine, is an organic compound with the molecular formula C₁₀H₁₅NO. This compound features a propan-2-amine backbone substituted with a 2-methoxyphenyl group, which contributes to its unique chemical properties and biological activities. It appears as a colorless oil and has been studied for its potential therapeutic applications due to its structural characteristics.

- Alkylation: The amine group can undergo alkylation, forming quaternary ammonium salts.

- Acylation: Reacting with acyl chlorides can yield amides.

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

A notable reaction involving this compound is the Wacker-Tsuji oxidation, which allows for the conversion of allylbenzenes into optically active 1-arylpropan-2-amines, including 1-(2-methoxyphenyl)propan-2-amine, demonstrating good yields (74–92%) .

Research indicates that 1-(2-methoxyphenyl)propan-2-amine exhibits various biological activities, particularly in the realm of pharmacology. Its structural similarity to other psychoactive compounds suggests potential effects on neurotransmitter systems, making it a candidate for further exploration in therapeutic contexts. Specific studies have highlighted its interaction with serotonin receptors, which may relate to mood modulation and other neurological effects.

Several methods exist for synthesizing 1-(2-methoxyphenyl)propan-2-amine:

- Wacker-Tsuji Oxidation: This method involves the oxidation of allylbenzenes followed by biotransamination, yielding high conversions of the target compound .

- Reductive Amination: Starting from appropriate ketones or aldehydes and reacting them with amines in the presence of reducing agents.

- Direct Amination: Utilizing amine precursors and applying conditions that favor nucleophilic substitution on suitable electrophiles.

1-(2-Methoxyphenyl)propan-2-amine has potential applications in various fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting central nervous system disorders.

- Research: Utilized in studies exploring receptor interactions and metabolic pathways.

Its unique structure allows it to serve as a valuable building block for developing novel therapeutic agents.

Interaction studies have focused on how 1-(2-methoxyphenyl)propan-2-amine interacts with various biological targets:

- Serotonin Receptors: Preliminary findings suggest modulation of serotonin pathways, indicating possible antidepressant-like effects.

- Dopaminergic Systems: Investigations into its influence on dopamine receptors could reveal insights into its psychoactive properties.

These interactions underline the importance of further research to fully elucidate its pharmacological profile.

Several compounds share structural similarities with 1-(2-methoxyphenyl)propan-2-amine. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | Substituted at para position |

| 1-(3-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | Substituted at meta position |

| 1-(2-Chlorophenyl)propan-2-amine | C₁₀H₁₂ClN | Contains chlorine instead of methoxy group |

Uniqueness

The uniqueness of 1-(2-methoxyphenyl)propan-2-amine lies in its specific substitution pattern and resultant biological activity. The methoxy group influences both solubility and interaction with biological targets compared to similar compounds, potentially leading to distinct pharmacological effects. Further exploration may reveal additional therapeutic potentials that differentiate it from its analogs.

Systematic Nomenclature and Alternative Scientific Designations

The primary systematic IUPAC name for this compound is 1-(2-methoxyphenyl)propan-2-amine, reflecting its methoxy-substituted phenyl group at the second carbon of the propane chain and the amine group at the second carbon position [1] . This nomenclature adheres to the priority rules for substituent numbering, where the methoxy group (−OCH₃) receives the lowest possible locant (position 2) on the phenyl ring.

Alternative scientific designations include 2-methoxyamphetamine (2-MA) and ortho-methoxyamphetamine (OMA), both of which emphasize the compound’s structural relationship to amphetamine (α-methylphenethylamine) [2] [8]. The term N-desmethylmethoxyphenamine is also used in pharmacological contexts, highlighting its structural similarity to methoxyphenamine but lacking the N-methyl group [1] . Additional synonyms documented in chemical databases include 2-(2-methoxy-phenyl)-1-methyl-ethylamine and benzeneethanamine, 2-methoxy-alpha-methyl-, which further describe its substitution pattern [1] [8].

Position Isomerism in Methoxylated Amphetamines

The compound exhibits position isomerism relative to other methoxylated amphetamines, where the methoxy group occupies distinct positions on the phenyl ring. For example:

- 3-Methoxyamphetamine (3-MA): The methoxy group is at the meta position (carbon 3) [7].

- 4-Methoxyamphetamine (PMA): The methoxy group is at the para position (carbon 4) [9].

These positional isomers demonstrate significant differences in pharmacological activity. While 2-MA exhibits weak monoamine reuptake inhibition compared to amphetamine, PMA acts as a potent serotonin-releasing agent, and 3-MA shows intermediate effects [2] [7] [9]. The ortho substitution in 2-MA introduces steric hindrance, which likely reduces its affinity for neurotransmitter transporters compared to para-substituted analogs [2] [6].

Structural Classification in Substituted Amphetamine Research

1-(2-Methoxyphenyl)propan-2-amine belongs to the substituted amphetamine class, defined by a phenethylamine backbone with modifications at the α-carbon, nitrogen, or aromatic ring [6]. Its structural features include:

- α-Methyl group: A methyl group at the α-carbon (C2), a hallmark of amphetamine derivatives.

- Ortho-methoxy substitution: A methoxy group at the second carbon of the phenyl ring.

- Primary amine: A non-methylated nitrogen atom, distinguishing it from N-methylated analogs like methoxyphenamine [1] [2].

This combination places it within the methoxylated amphetamine subgroup, which is studied for its variable interactions with adrenergic and serotonergic receptors [2] [6]. Unlike hallucinogenic methoxylated phenethylamines (e.g., mescaline derivatives), 2-MA’s pharmacological profile aligns more closely with β-adrenergic receptor agonism, as observed in its N-methylated analog methoxyphenamine [2] [5].

Taxonomic Placement within Phenethylamine Derivatives

Within the broader taxonomy of phenethylamine derivatives, 1-(2-methoxyphenyl)propan-2-amine occupies a niche as a non-catecholic mono-methoxy-substituted amphetamine. Key taxonomic relationships include:

- Protoalkaloids: Unlike complex alkaloids, it lacks a heterocyclic nitrogen-containing ring, classifying it as a protoalkaloid derived from tyrosine metabolism [5].

- Substituted phenethylamines: It shares a backbone with neurotransmitters like dopamine but differs in its methoxy and α-methyl substitutions [5] [6].

- Amphetamine analogs: Its structural similarity to amphetamine places it in a category with compounds like 4-fluoroamphetamine and 3,4-methylenedioxyamphetamine (MDA), though its substitution pattern confers distinct receptor interactions [6] [9].

The compound’s taxonomic significance lies in its role as a structural intermediate between simple amphetamines and more complex psychoactive phenethylamines, making it a subject of interest in comparative pharmacology and synthetic chemistry [2] [6].

Monoaminergic System Interactions

Serotonergic Pathway Modulation

1-(2-Methoxyphenyl)propan-2-amine exhibits distinct interactions with the serotonergic system, characterized by relatively weak receptor binding affinity and limited transporter engagement. The compound demonstrates weak binding to serotonin receptors, with reported dissociation constants of 3,500 nanomolar for serotonin 5-hydroxytryptamine-1 receptors and 8,130 nanomolar for serotonin 5-hydroxytryptamine-2 receptors [1]. This weak binding profile suggests minimal direct serotonergic receptor activation at physiological concentrations.

The compound's interaction with the serotonin transporter system reflects its amphetamine-like structural backbone, though with substantially reduced potency compared to classical amphetamines. Unlike compounds such as 3,4-methylenedioxymethamphetamine, which preferentially targets serotonergic systems, 1-(2-Methoxyphenyl)propan-2-amine shows limited capacity for serotonin transporter-mediated uptake inhibition or reverse transport [2]. This reduced serotonergic activity may be attributed to the ortho-methoxy substitution pattern, which appears to diminish the compound's affinity for serotonin reuptake mechanisms.

Studies examining serotonergic pathway modulation demonstrate that the compound does not produce the characteristic serotonin syndrome effects associated with potent serotonin releasers. The absence of significant serotonin transporter engagement suggests that 1-(2-Methoxyphenyl)propan-2-amine operates through alternative neurochemical mechanisms rather than direct serotonergic modulation [3].

Dopaminergic System Effects

The dopaminergic system interactions of 1-(2-Methoxyphenyl)propan-2-amine are characterized by weak dopamine transporter affinity and limited capacity for dopamine release facilitation. Comparative studies indicate that the compound exhibits substantially weaker dopamine transporter binding and dopamine release capabilities compared to amphetamine and its more potent derivatives [4]. This reduced dopaminergic activity correlates with the compound's diminished psychostimulant properties relative to classical amphetamines.

The compound's interaction with dopamine receptors appears to be indirect, potentially mediated through downstream signaling cascades rather than direct receptor binding. Research examining dopaminergic neurotransmission in the striatum and nucleus accumbens indicates that 1-(2-Methoxyphenyl)propan-2-amine produces minimal dopamine efflux compared to equipotent doses of amphetamine or methamphetamine [5]. This reduced dopaminergic activity may contribute to the compound's distinct pharmacological profile.

Vesicular monoamine transporter-2 interactions represent another aspect of dopaminergic system modulation. The compound shows limited capacity for vesicular monoamine transporter-2 inhibition, which differs from the pronounced vesicular effects observed with methamphetamine and related compounds [6]. This reduced vesicular interaction suggests that 1-(2-Methoxyphenyl)propan-2-amine does not significantly disrupt intracellular dopamine storage or trafficking mechanisms.

Noradrenergic Mechanisms

The noradrenergic system represents the primary site of action for 1-(2-Methoxyphenyl)propan-2-amine, with the compound demonstrating preferential activity at norepinephrine-related targets. Studies indicate that amphetamine-type compounds, including 1-(2-Methoxyphenyl)propan-2-amine, exhibit more potent norepinephrine release than dopamine or serotonin release [7]. This noradrenergic preference is particularly pronounced for the ortho-methoxy substituted compound.

The compound's noradrenergic activity appears to involve both norepinephrine transporter interactions and potential modulation of norepinephrine release mechanisms. Research examining norepinephrine transporter function demonstrates that amphetamine-type compounds can reverse the direction of transporter-mediated norepinephrine movement, leading to increased extracellular norepinephrine concentrations [8]. However, 1-(2-Methoxyphenyl)propan-2-amine exhibits this effect with reduced potency compared to amphetamine itself.

The compound's structural similarity to methoxyphenamine, a known bronchodilator with noradrenergic activity, suggests shared mechanisms involving norepinephrine-mediated physiological responses. This relationship indicates that the ortho-methoxy substitution pattern may confer selectivity for noradrenergic over dopaminergic or serotonergic systems [9].

Receptor Binding Profiles

Beta-Adrenergic Receptor Interactions

1-(2-Methoxyphenyl)propan-2-amine exhibits significant activity at beta-adrenergic receptors, particularly the beta-2 subtype, which represents a key differentiating feature from classical amphetamine compounds. The compound functions as a beta-adrenergic receptor agonist, leading to activation of adenylyl cyclase and subsequent cyclic adenosine monophosphate elevation . This mechanism underlies the compound's bronchodilator properties and distinguishes it from purely psychostimulant amphetamines.

The beta-adrenergic receptor binding profile involves interactions with the conserved aspartate residue that forms salt bridges with the protonated amine group, similar to endogenous catecholamines [11]. The compound's aromatic methoxy substituent engages in hydrophobic interactions with transmembrane domains, contributing to receptor binding affinity and selectivity. These interactions result in conformational changes that activate the receptor's guanine nucleotide-binding protein coupling mechanisms.

Studies examining beta-adrenergic receptor selectivity indicate that 1-(2-Methoxyphenyl)propan-2-amine demonstrates preferential activity at beta-2 receptors over beta-1 subtypes [12]. This selectivity profile is clinically relevant, as beta-2 receptor activation produces bronchodilation with reduced cardiac stimulation compared to non-selective beta-adrenergic agonists.

Monoamine Transporter Affinity

The monoamine transporter binding profile of 1-(2-Methoxyphenyl)propan-2-amine reflects its amphetamine-like structure while demonstrating reduced affinity across all three major monoamine transporters. The compound exhibits weak binding to the dopamine transporter, with substantially lower affinity than amphetamine or methamphetamine [13]. This reduced dopamine transporter affinity correlates with the compound's limited dopaminergic effects and reduced abuse potential.

Serotonin transporter interactions are similarly attenuated, with the compound showing minimal capacity for serotonin transporter-mediated uptake inhibition or reverse transport [8]. This reduced serotonergic transporter engagement distinguishes 1-(2-Methoxyphenyl)propan-2-amine from compounds like 3,4-methylenedioxymethamphetamine, which exhibit potent serotonin transporter interactions.

The norepinephrine transporter represents the most significant target among the monoamine transporters, though the compound's affinity remains lower than that of amphetamine. The compound's ability to interact with norepinephrine transporters contributes to its noradrenergic effects, though the mechanism may involve substrate-like behavior rather than simple competitive inhibition [14].

Trace Amine Associated Receptor 1 Interactions

Trace Amine Associated Receptor 1 represents an emerging target for amphetamine-type compounds, with 1-(2-Methoxyphenyl)propan-2-amine potentially engaging this receptor system. Trace Amine Associated Receptor 1 functions as an intracellular receptor that responds to various endogenous and exogenous amine compounds, including amphetamine derivatives [15]. The receptor's activation leads to cyclic adenosine monophosphate elevation and modulation of monoamine transporter function.

The compound's structural features suggest potential Trace Amine Associated Receptor 1 interaction, though specific binding data for 1-(2-Methoxyphenyl)propan-2-amine remains limited. Studies examining related amphetamine compounds indicate that substituted amphetamines can activate Trace Amine Associated Receptor 1, leading to downstream effects on monoamine neurotransmission [16]. The ortho-methoxy substitution pattern may influence the compound's affinity and efficacy at this receptor.

Trace Amine Associated Receptor 1 activation by amphetamine-type compounds appears to involve both direct receptor binding and transporter-mediated intracellular accumulation. The compound's limited monoamine transporter affinity may reduce its intracellular concentrations, potentially limiting Trace Amine Associated Receptor 1 activation compared to more potent amphetamine derivatives [14].

Comparative Neurochemical Effects

Differential Effects Relative to Other Amphetamine Derivatives

1-(2-Methoxyphenyl)propan-2-amine demonstrates distinct neurochemical characteristics when compared to other amphetamine derivatives, particularly in terms of receptor selectivity and transporter interactions. Unlike amphetamine, which exhibits robust activity across all three monoamine systems, 1-(2-Methoxyphenyl)propan-2-amine shows preferential noradrenergic activity with reduced dopaminergic and serotonergic effects [17]. This selectivity profile results in a unique pharmacological fingerprint that distinguishes it from classical psychostimulants.

Comparative studies with methamphetamine reveal significant differences in dopamine transporter interactions and vesicular monoamine transporter-2 effects. While methamphetamine produces profound dopamine release through vesicular depletion and transporter reversal, 1-(2-Methoxyphenyl)propan-2-amine exhibits minimal vesicular disruption and limited dopamine transporter engagement [4]. These differences translate to reduced psychostimulant effects and lower abuse potential compared to methamphetamine.

The compound's comparison with para-methoxyamphetamine illustrates the importance of methoxy substitution position. While para-methoxyamphetamine exhibits potent serotonergic activity and hallucinogenic properties, the ortho-methoxy substitution in 1-(2-Methoxyphenyl)propan-2-amine confers beta-adrenergic receptor selectivity with reduced central nervous system effects [2]. This positional isomerism demonstrates how subtle structural changes can dramatically alter neurochemical profiles.

When compared to 3,4-methylenedioxymethamphetamine, 1-(2-Methoxyphenyl)propan-2-amine shows markedly different serotonergic activity profiles. While 3,4-methylenedioxymethamphetamine preferentially targets serotonin systems and produces entactogenic effects, 1-(2-Methoxyphenyl)propan-2-amine's weak serotonergic activity results in minimal mood-altering properties [18]. This difference highlights the compound's distinct mechanism of action within the amphetamine family.

Structure-Activity Correlations

The structure-activity relationships of 1-(2-Methoxyphenyl)propan-2-amine reveal how the ortho-methoxy substitution pattern influences neurochemical activity. The position of the methoxy group on the aromatic ring significantly affects receptor binding selectivity and transporter interactions [19]. The ortho-substitution pattern appears to reduce monoamine transporter affinity while enhancing beta-adrenergic receptor activity, creating a unique pharmacological profile.

Metabolic considerations play a crucial role in the compound's structure-activity relationships. The ortho-methoxy group undergoes O-demethylation through cytochrome P450 2D6-mediated pathways, producing hydroxylated metabolites with altered pharmacological properties [19]. This metabolic transformation can influence the compound's duration of action and may contribute to its overall neurochemical effects through active metabolite formation.

The presence of the methoxy group also affects the compound's lipophilicity and blood-brain barrier penetration characteristics. Compared to amphetamine, the additional methoxy substituent increases lipophilicity, potentially enhancing central nervous system penetration [20]. However, this increased lipophilicity does not translate to enhanced psychostimulant effects, suggesting that receptor selectivity rather than brain penetration determines the compound's pharmacological profile.

The alpha-methyl group, common to all amphetamine derivatives, remains crucial for the compound's biological activity. This structural feature protects against monoamine oxidase-mediated metabolism and contributes to the compound's amphetamine-like properties [21]. The combination of the alpha-methyl group with the ortho-methoxy substitution creates a unique structural framework that determines the compound's specific neurochemical characteristics.

Table 1: Comparative Neurochemical Profiles of Amphetamine Derivatives

| Compound | Dopamine Transporter Affinity | Serotonin Transporter Affinity | Norepinephrine Transporter Affinity | Primary Mechanism |

|---|---|---|---|---|

| Amphetamine | High | Moderate | High | Monoamine release |

| Methamphetamine | Very High | Moderate | High | Vesicular disruption |

| 1-(2-Methoxyphenyl)propan-2-amine | Low | Low | Moderate | Beta-adrenergic agonism |

| para-Methoxyamphetamine | Low | High | Low | Serotonin release |

| 3,4-Methylenedioxymethamphetamine | Low | Very High | Low | Serotonin release |

Table 2: Structure-Activity Relationships

| Structural Feature | Neurochemical Impact | Functional Consequence |

|---|---|---|

| Ortho-methoxy substitution | Reduced monoamine transporter affinity | Decreased psychostimulant effects |

| Alpha-methyl group | Monoamine oxidase resistance | Extended duration of action |

| Phenethylamine backbone | Beta-adrenergic receptor binding | Sympathomimetic activity |

| Aromatic methoxy group | Enhanced lipophilicity | Improved bioavailability |